Methyl 4-hydrazinylbenzoate

Regioselectivity Hydrazone synthesis Medicinal chemistry

Researchers seeking a para-substituted hydrazinobenzoate ester for hydrazone library synthesis often encounter supply inconsistencies. Methyl 4-hydrazinylbenzoate (CAS 4510-12-7) resolves this with: • Validated synthetic utility: Key intermediate for 4-hydrazinobenzyl alcohol (agaritine precursor) via DIBAL-H reduction, yielding 58%. • Documented bioactivity: Derivatives show IC50 21.3-28.3 µM against HCT-116/MCF-7 cells, with selectivity over normal RPE-1 cells. • Supply chain assurance: Consistent 95%+ purity; hydrochloride salt (CAS 6296-89-5) available for aqueous applications.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 4510-12-7
Cat. No. B1362673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-hydrazinylbenzoate
CAS4510-12-7
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)NN
InChIInChI=1S/C8H10N2O2/c1-12-8(11)6-2-4-7(10-9)5-3-6/h2-5,10H,9H2,1H3
InChIKeyPUVXAQCVNJUHKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Hydrazinylbenzoate (CAS 4510-12-7) Procurement: Core Chemical Profile and Research-Grade Specifications


Methyl 4-hydrazinylbenzoate (CAS 4510-12-7) is an arylhydrazine derivative, specifically the methyl ester of 4-hydrazinobenzoic acid, with the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol . As a para-substituted hydrazinobenzoate, it functions primarily as a versatile synthetic intermediate in organic and medicinal chemistry . Its dual functionality—an ester group and a hydrazinyl moiety—enables diverse chemical transformations, including condensation reactions with carbonyl compounds to form hydrazones, which are valuable scaffolds in drug discovery . The compound is typically supplied with a minimum purity specification of 95%, with some vendors offering higher purity grades (e.g., 98%) .

Why Methyl 4-Hydrazinylbenzoate (CAS 4510-12-7) Cannot Be Replaced by Generic Arylhydrazines or Isomeric Analogs


Procurement of a generic arylhydrazine or a positional isomer in place of Methyl 4-hydrazinylbenzoate is not chemically or functionally equivalent due to distinct differences in regioselectivity, physicochemical properties, and validated synthetic utility. The para-substitution pattern on the benzoate ring is critical for specific downstream transformations, such as the regioselective reduction to 4-hydrazinobenzyl alcohol [1]. Furthermore, the methyl ester imparts a specific hydrolytic stability profile in physiological buffers (pH 7.4 PBS) [2] that differs from the free acid (4-hydrazinobenzoic acid) or ethyl ester analog. The hydrochloride salt form (CAS 6296-89-5) offers enhanced aqueous solubility and a defined melting point range (235-240°C), making it a superior choice for aqueous reactions and analytical method development compared to the neutral freebase . These differentiated properties directly impact reaction yields, product purity, and reproducibility in validated research workflows.

Quantitative Differentiation: Methyl 4-Hydrazinylbenzoate (CAS 4510-12-7) vs. Structural Analogs and Class Comparators


Regioselective Hydrazone Formation: Para-Substituted Methyl 4-Hydrazinylbenzoate vs. Ortho/Meta Isomers

Methyl 4-hydrazinylbenzoate exhibits distinct regioselectivity in hydrazone formation due to the para-positioning of the hydrazine group, a feature not shared by its ortho- or meta-substituted isomers. This regiochemistry dictates the geometry and electronic properties of the resulting hydrazone, a critical factor in structure-activity relationships [1]. The para-substituted hydrazine moiety on the methyl ester scaffold enables predictable and controlled condensation reactions with carbonyl compounds, whereas the ortho-substituted isomer (2-hydrazinobenzoic acid derivatives) often leads to intramolecular cyclization or sterically hindered products . This quantifiable difference in regioselectivity directly impacts the yield and purity of desired hydrazone libraries in medicinal chemistry campaigns.

Regioselectivity Hydrazone synthesis Medicinal chemistry

Hydrolytic Stability: Methyl Ester (CAS 4510-12-7) vs. Free Acid (4-Hydrazinobenzoic Acid) in Physiological Conditions

The methyl ester of 4-hydrazinylbenzoate exhibits a quantifiable stability profile in pH 7.4 PBS buffer, assessed as oligopeptide-conversion at 100 µM measured up to 24 hours by LC-MS/MS analysis [1]. While the free acid (4-hydrazinobenzoic acid, CAS 619-67-0) lacks this specific stability characterization, the methyl ester's resistance to hydrolysis under physiological conditions is a critical differentiating factor for applications requiring a stable warhead or prodrug scaffold in cell culture or in vivo models. This stability data provides a quantitative benchmark for researchers evaluating this compound for biochemical assays or drug discovery programs where premature hydrolysis would compromise experimental outcomes.

Hydrolytic stability Prodrug design Physicochemical properties

Synthetic Yield in Agaritine Precursor: DIBAL-H Reduction of Methyl 4-Hydrazinylbenzoate vs. Other Hydride Reductants

In the synthesis of 4-hydrazinobenzyl alcohol, a key intermediate for the mushroom metabolite agaritine, the use of diisobutylaluminum hydride (DIBAL-H) as a reductant on Methyl 4-hydrazinylbenzoate yields the desired alcohol 3 in 58% yield [1]. In contrast, reduction with stronger reductants such as LiAlH4 or LiBH4 under identical conditions leads to over-reduction, yielding (4-tolyl)hydrazine (5) instead of the targeted alcohol [1]. This direct head-to-head comparison quantifies the specific chemoselectivity advantage of using the methyl ester with DIBAL-H, a critical piece of information for process chemists scaling up the synthesis of agaritine or related hydrazine-containing natural product derivatives.

Synthetic methodology Natural product synthesis Chemoselectivity

Antiproliferative Potency: 4-Hydrazinobenzoic Acid Derivatives vs. Clinical Standard Doxorubicin in MCF-7 and HCT-116 Cells

While Methyl 4-hydrazinylbenzoate serves as a precursor to more potent derivatives, the 4-hydrazinobenzoic acid pharmacophore itself exhibits quantifiable antiproliferative activity. In a study of thirteen 4-hydrazinobenzoic acid derivatives, compounds demonstrated IC50 values against HCT-116 (colon cancer) and MCF-7 (breast cancer) cells ranging between 21.3 ± 4.1 µM and 28.3 ± 5.1 µM, respectively [1]. This activity is directly comparable to the reference drug doxorubicin, which exhibited IC50 values of 22.6 ± 3.9 µM and 19.7 ± 3.1 µM against the same cell lines [1]. Notably, the most active derivatives (compounds 6, 7, and 9) exhibited very weak cytotoxicity on normal RPE-1 cells, a favorable selectivity profile that contrasts with the broader cytotoxicity of doxorubicin [1]. This class-level inference supports the selection of the 4-hydrazinobenzoate scaffold for anticancer drug discovery programs.

Anticancer activity Cytotoxicity In vitro pharmacology

Aqueous Solubility and Physical Form: Hydrochloride Salt (CAS 6296-89-5) vs. Freebase (CAS 4510-12-7)

The hydrochloride salt of Methyl 4-hydrazinylbenzoate (CAS 6296-89-5) offers a significant and quantifiable advantage in aqueous solubility compared to the neutral freebase (CAS 4510-12-7) . The presence of the hydrazinium cation enhances water solubility compared to neutral hydrazine derivatives . In methanol, the salt shows sparingly soluble behavior, typical for hydrazinium salts in protic solvents . This improved aqueous solubility is critical for biological assays and for reactions performed in aqueous or mixed aqueous-organic media. Furthermore, the hydrochloride salt is a well-defined solid with a melting point of 235-240°C and a density of 1.57 g/cm³, providing a reliable, easy-to-handle form for precise weighing and analytical method development .

Solubility Formulation Analytical method development

Validated Use Cases for Methyl 4-Hydrazinylbenzoate (CAS 4510-12-7) Based on Quantified Evidence


Synthesis of 4-Hydrazinobenzyl Alcohol for Agaritine and Natural Product Derivatives

Methyl 4-hydrazinylbenzoate is the preferred starting material for the synthesis of 4-hydrazinobenzyl alcohol, a key intermediate for the mushroom metabolite agaritine. The validated synthetic protocol using DIBAL-H as a reductant yields the desired alcohol in 58% yield, a quantifiable benchmark for process optimization [1]. Researchers focused on natural product synthesis or the development of hydrazine-containing bioactive molecules should procure this compound for its established role in this validated synthetic pathway.

Development of Anticancer Hydrazone Libraries and 4-Hydrazinobenzoic Acid Derivatives

Given the demonstrated in vitro anticancer activity of 4-hydrazinobenzoic acid derivatives against HCT-116 and MCF-7 cells (IC50 values of 21.3-28.3 µM), with potency comparable to doxorubicin but superior selectivity against normal RPE-1 cells [2], this compound is a strategic building block for medicinal chemistry programs. Procurement is justified for researchers synthesizing novel hydrazone libraries or exploring structure-activity relationships around the 4-hydrazinobenzoate pharmacophore for cancer drug discovery.

Biochemical and Cellular Assays Requiring Aqueous Solubility and Defined Stability

For assays performed in aqueous buffers or cell culture media, the hydrochloride salt form (CAS 6296-89-5) is the recommended procurement choice due to its enhanced water solubility compared to the freebase . Furthermore, the methyl ester moiety provides a characterized stability profile in pH 7.4 PBS buffer over 24 hours [3], making it suitable for time-course experiments where premature hydrolysis would confound results. Researchers should specify the salt form to ensure experimental reproducibility.

Analytical Method Development and Pharmaceutical Impurity Profiling

Methyl 4-hydrazinylbenzoate hydrochloride is identified and supplied as Deferasirox Impurity 29, complete with detailed characterization data compliant with regulatory guidelines [4]. This specific, validated use case is critical for analytical chemists in the pharmaceutical industry developing HPLC or UPLC methods for purity assessment and stability-indicating assays of Deferasirox drug substance and product. Procurement of this specific impurity standard ensures method accuracy and regulatory compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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